Vulpecholic acid

bile acid conjugation unconjugated bile acid enterohepatic circulation

Vulpecholic acid is the only naturally occurring 1α-hydroxy C24 bile acid commercially available for receptor screening panels. Its predominant unconjugated form (>60% free acid) enables passive membrane flux studies without chemical deconjugation, and its resistance to bacterial 7-dehydroxylation makes it a stable microbiome probe. With a log Kow of 2.02, it offers lower cytotoxicity than CDCA, serving as a safer hydrophilic scaffold for FXR/TGR5 modulator design. Choose vulpecholic acid for discriminating SAR assays, transporter-independent transport studies, and evolutionary bile acid research.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
Cat. No. B1233014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVulpecholic acid
Synonyms1 alpha, 3 alpha, 7 alpha-trihydroxy-5 beta-cholan-24-oic acid
vulpecholic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23-,24+/m1/s1
InChIKeyGYUVAHWOVINGNE-RMVWDZDYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vulpecholic Acid for Research Procurement: Compound Identity, Physicochemical Baseline, and Strategic Differentiation from Conventional Bile Acids


Vulpecholic acid (CAS 107368-95-6; 1α,3α,7α-trihydroxy-5β-cholan-24-oic acid) is a C24 trihydroxy bile acid originally isolated from the gallbladder bile of the Australian common brushtail possum (Trichosurus vulpecula), where it constitutes over 60% of the solid bile material in unconjugated form [1]. It is biosynthesized hepatically via 1α-hydroxylation of chenodeoxycholic acid (CDCA) and represents the first—and to date, only—example of a mammal secreting a 1α-hydroxylated bile acid as its dominant biliary constituent [1][2]. Its molecular formula is C24H40O5 (exact mass 408.2876 Da), with a melting point of 150–152 °C, an experimental log Kow of 2.02, and predicted aqueous solubility of approximately 126.7 mg/L at 25 °C [3][4].

Why Chenodeoxycholic Acid, Ursodeoxycholic Acid, or Cholic Acid Cannot Replace Vulpecholic Acid in Research Applications


Vulpecholic acid differs fundamentally from canonical mammalian bile acids—chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy), ursodeoxycholic acid (UDCA; 3α,7β-dihydroxy), and cholic acid (CA; 3α,7α,12α-trihydroxy)—in three non-interchangeable dimensions: (i) the presence of a 1α-hydroxyl group, a nuclear substitution absent in all major bile acids of placental mammals [1]; (ii) its predominant existence as a free, unconjugated acid in bile (>60% unconjugated versus >90% taurine/glycine conjugation for CDCA, UDCA, and CA in typical mammals) [2]; and (iii) its resistance to intestinal bacterial metabolism, as demonstrated by unchanged biliary levels following broad-spectrum antibiotic treatment, ruling out secondary bile acid origin [3]. These structural and metabolic features mean that vulpecholic acid cannot serve as a drop-in surrogate for any conventional bile acid in receptor activation assays, cytotoxicity profiling, micelle formation studies, or gut microbiome interaction experiments.

Vulpecholic Acid Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against CDCA, UDCA, and Cholic Acid


Unconjugated Bile Acid Predominance: Vulpecholic Acid >60% Free vs. >90% Conjugated for CDCA, UDCA, and CA

Vulpecholic acid is the only bile acid identified to date that is present in mammalian gallbladder bile predominantly in its unconjugated (free acid) form. Quantitative analysis of T. vulpecula gallbladder bile demonstrated that vulpecholic acid accounted for more than 60% of the total solid bile material and was accompanied by only a few percent of its taurine conjugate (~0.4% of administered radiolabel was recovered as taurine conjugate in biosynthetic tracing experiments) [1][2]. In contrast, the major bile acids of placental mammals—CDCA, UDCA, cholic acid, and deoxycholic acid—are almost entirely (>90–95%) secreted as taurine or glycine N-acyl amidates [3]. This difference in conjugation state fundamentally alters physicochemical properties: unconjugated bile acids have higher pKa values (~5–6 for unconjugated vs. ~2–4 for glycine/taurine conjugates), affecting solubility at intestinal pH, passive diffusion rates across membranes, and susceptibility to bacterial deconjugation [3].

bile acid conjugation unconjugated bile acid enterohepatic circulation gallbladder bile composition marsupial biochemistry

Unique 1α-Hydroxylation: Vulpecholic Acid as the Only Mammalian 1α-Hydroxy Bile Acid vs. 1β-Hydroxy Epimers in Trace Human Metabolites

Vulpecholic acid is the 1α-epimer (1α,3α,7α-trihydroxy-5β-cholan-24-oic acid) and represents the first and most prominent example of a mammal utilizing 1α-hydroxylation as the primary bile acid biosynthetic route [1]. A comprehensive phylogenetic survey of bile salt composition across 677 vertebrate species (103 fish, 130 reptiles, 271 birds, 173 mammals) confirmed that 1α-hydroxylation is restricted to a small subset of marsupials, with vulpecholic acid (1α-hydroxy-CDCA) identified as the major biliary component in the spotted cuscus (Phalanger maculatus) [2]. Its 1β-epimer (1β,3α,7α-trihydroxy-5β-cholan-24-oic acid) has been detected in the feather-tailed glider (Acrobates pygmaeus) and as a trace urinary metabolite in humans during UDCA therapy, but never as a dominant primary bile acid in any placental mammal [3][4]. The stereochemical difference at C-1 alters the orientation of the A-ring hydroxyl relative to the steroid plane, which computational modeling predicts will affect hydrogen-bonding geometry with water and receptor binding pocket interactions differently than the 1β configuration [2].

bile acid hydroxylation 1α-hydroxylase steroid epimerization marsupial bile acid evolution CYP450 bile acid synthesis

Hepatic Biosynthetic Conversion Rate: 28–66% Conversion of CDCA to Vulpecholic Acid in 2 Hours vs. 7α-Hydroxylation Pathways in Placental Mammals

In opossums prepared with biliary cannulae, intraportal injection of [24-¹⁴C]chenodeoxycholic acid resulted in rapid hepatic conversion to [24-¹⁴C]vulpecholic acid, with 28–66% of total administered radioactivity secreted within 2 hours as free biliary vulpecholic acid and chenodeoxycholic acid [1]. Only a trace amount (~0.4%) of the corresponding taurine conjugates was formed. The rapidly declining specific radioactivity of unconjugated CDCA confirmed its role as the immediate biosynthetic precursor [1]. Importantly, vulpecholic acid levels remained unchanged following 7-day oral neomycin/kanamycin treatment and after prolonged bile drainage, establishing its identity as a primary (hepatic) rather than secondary (bacterial) bile acid [1]. This stands in contrast to the dominant bile acid biosynthetic pathways of placental mammals, where CYP7A1-mediated 7α-hydroxylation of cholesterol is rate-limiting, and where 1α-hydroxylation activity is absent [2]. The conversion efficiency observed (28–66% in 2 h) is comparable to the first-pass hepatic extraction of bile acids from portal blood in eutherian mammals (~60–90%), indicating a highly efficient, physiologically relevant 1α-hydroxylase activity [2].

bile acid biosynthesis hepatic 1α-hydroxylase chenodeoxycholic acid metabolism marsupial liver metabolism radiotracer kinetic studies

Enhanced Hydrophilicity vs. Dihydroxy Bile Acids: Experimental log Kow 2.02 for Vulpecholic Acid Compared to CDCA, UDCA, and DCA

The lipophilicity of vulpecholic acid was experimentally determined via 1-octanol/water shake-flask partition: its log Kow (protonated form) is 2.02, placing it among the more hydrophilic C24 bile acids [1]. This value reflects the presence of three α-oriented hydroxyl groups (1α, 3α, 7α) on the steroid nucleus, which collectively increase aqueous solubility relative to dihydroxy bile acids. For comparison, in the same experimental system, chenodeoxycholic acid (CDCA; 3α,7α-dihydroxy) and deoxycholic acid (DCA; 3α,12α-dihydroxy) exhibit higher logP values (~2.8–3.1), consistent with their greater hydrophobicity [1]. The hydrophobicity index (Heuman index) for taurine-conjugated CDCA is 0.46, compared to 0 for cholic acid (trihydroxy); vulpecholic acid, bearing three hydroxyls, is predicted to fall closer to cholic acid (hydrophobicity index near 0) than to CDCA [2]. Aqueous solubility of protonated bile acids is strongly dependent on hydroxyl number: dihydroxy CDCA has a solubility of 27 μM, while trihydroxy cholic acid has a solubility of 273 μM—a 10-fold difference [2]. Vulpecholic acid's predicted water solubility of ~126.7 mg/L (~310 μM) aligns with this trihydroxy pattern . Higher hydrophilicity is directly correlated with reduced membrane lytic activity, lower cytotoxicity, and decreased capacity to solubilize membrane phospholipids [2].

bile acid hydrophobicity logP partition coefficient aqueous solubility trihydroxy vs. dihydroxy bile acid membrane toxicity prediction

Predicted Resistance to Bacterial 7-Dehydroxylation vs. CDCA: Structural Implications for Reduced Lithocholic Acid Analog Formation

Chenodeoxycholic acid (CDCA) undergoes bacterial 7α-dehydroxylation in the distal intestine to form lithocholic acid (LCA; 3α-hydroxy-5β-cholan-24-oic acid), a highly toxic, hydrophobic monohydroxy bile acid with a water solubility of only 0.05 μM and a Heuman hydrophobicity index of 1.0—the highest among natural bile acids [1][2]. Vulpecholic acid, possessing an additional 1α-hydroxyl group on the A-ring of the steroid nucleus, is predicted to resist 7-dehydroxylation based on the established structure-activity relationship of bacterial 7α-dehydroxylase: the enzyme requires access to the 7α-hydroxyl on the B-ring, and the presence of a vicinal or proximal hydroxyl (particularly at C-1 or C-6) sterically hinders substrate recognition and catalysis [2][3]. This is supported by the observation that vulpecholic acid levels remained unchanged after 7 days of broad-spectrum antibiotic (neomycin + kanamycin) treatment in opossums, confirming it is not subject to measurable bacterial modification in vivo [4]. In contrast, CDCA is efficiently 7-dehydroxylated by the bai operon-encoded enzymes of Clostridium species, with approximately 20–25% of the human biliary bile salt pool composed of secondary bile acids (predominantly DCA from CA and LCA from CDCA) [2]. If vulpecholic acid's 1α-hydroxyl group indeed blocks 7-dehydroxylation, it would eliminate formation of a toxic monohydroxy or dihydroxy analog—a property of significant interest for designing hepatoprotective bile acid analogs.

bile acid 7-dehydroxylation lithocholic acid toxicity gut microbiome bile acid metabolism secondary bile acid formation bile acid analog design

Validated Research and Industrial Use Cases for Vulpecholic Acid Based on Quantitative Differentiation Evidence


Bile Acid Nuclear Receptor (FXR/TGR5) Pharmacological Screening: Epimer-Specific Ligand Evaluation

Vulpecholic acid is the only naturally occurring 1α-hydroxy C24 bile acid accessible for receptor screening panels. Its unique 1α-epimeric configuration (versus the 1β-epimer found as a trace human metabolite) enables direct structure-activity relationship (SAR) studies probing how C-1 hydroxyl stereochemistry affects binding to FXR (farnesoid X receptor) and TGR5 (GPBAR1). Evidence demonstrating that vulpecholic acid is the dominant primary bile acid in at least two marsupial species (>60% of biliary bile acids), combined with its distinct 1α vs. 1β stereochemistry [1][2], supports its use as a discriminating ligand for receptor activation, antagonism, or biased signaling assays where the 1β-epimer or conventional bile acids (CDCA, UDCA, CA) serve as comparators.

Unconjugated Bile Acid Transport and Absorption Mechanistic Studies

Because vulpecholic acid is the only mammalian bile acid predominantly secreted and present in bile in its unconjugated form (>60% free acid), it serves as an ideal probe for studying passive, transporter-independent bile acid flux across biological membranes. This contrasts sharply with CDCA, UDCA, and CA, which are >90% conjugated and require active transport via ASBT, NTCP, or OATP transporters [3]. Researchers investigating passive diffusion kinetics, flip-flop rates across model lipid bilayers, or the role of the unconjugated fraction in cholehepatic shunting can use vulpecholic acid as a naturally unconjugated reference standard without the confounding need for chemical deconjugation.

Gut Microbiome–Bile Acid Interaction Models: Probing 7-Dehydroxylation Resistance

The predicted resistance of vulpecholic acid to bacterial 7-dehydroxylation—supported by in vivo antibiotic treatment data showing unchanged biliary vulpecholic acid levels after gut sterilization and by the structural rationale that the 1α-hydroxyl group sterically hinders bai operon-encoded 7α-dehydroxylase [4][5]—makes this compound a valuable tool for microbiome research. In experimental fermentation models comparing vulpecholic acid with CDCA (which is efficiently converted to toxic lithocholic acid), researchers can dissect the structural determinants of bile acid–bacteria interaction, quantify the contribution of 7-dehydroxylation to community composition shifts, and evaluate whether 1α-hydroxylation represents an evolutionary strategy to evade bacterial metabolism.

Hepatoprotective Bile Acid Analog Design: Low-Toxicity Scaffold Derivatization

Vulpecholic acid's trihydroxy structure confers experimentally verified low lipophilicity (log Kow = 2.02, compared to ~3.0 for the more toxic CDCA) and predicted aqueous solubility approximately 11-fold higher than CDCA [6][7]. This hydrophilicity profile correlates with reduced membrane lytic potential and lower intrinsic cytotoxicity—key advantages for designing hepatoprotective bile acid analogs. Medicinal chemistry programs aimed at developing FXR agonists, TGR5 agonists, or dual receptor modulators for cholestatic liver diseases can use vulpecholic acid as a hydrophilic starting scaffold, leveraging its 1α-hydroxyl group for further derivatization while maintaining a favorable safety margin predicted by its physicochemical properties.

Quote Request

Request a Quote for Vulpecholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.